Cas no 1361111-69-4 (4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride)

4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride is a pyrimidine derivative with a trifluoromethyl substituent, offering enhanced stability and reactivity in synthetic applications. The incorporation of a piperidinyl group at the 2-position and a methyl group at the 4-position contributes to its versatility as a building block in pharmaceutical and agrochemical research. The hydrochloride salt form improves solubility and handling properties, facilitating its use in aqueous or polar solvent systems. Its trifluoromethyl group enhances lipophilicity, making it valuable for modulating pharmacokinetic properties in drug discovery. This compound is particularly useful in the development of bioactive molecules, serving as a key intermediate in medicinal chemistry.
4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride structure
1361111-69-4 structure
Product Name:4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride
CAS No:1361111-69-4
MF:C11H15ClF3N3
MW:281.70511174202
MDL:MFCD21605907
CID:4696705
Update Time:2025-06-07

4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine hydrochloride
    • 4-methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
    • 4-Methyl-2-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
    • 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride
    • MDL: MFCD21605907
    • Inchi: 1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H
    • InChI Key: LIHMOAQVESBRKZ-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC(C)=NC(C2CCNCC2)=N1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Topological Polar Surface Area: 37.8

4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride Pricemore >>

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Additional information on 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride

4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride: A Key Intermediate in Modern Pharmaceutical Research

4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride (CAS No. 1361111-69-4) is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural motifs, plays a pivotal role in the synthesis of various bioactive molecules. Its molecular framework, incorporating both piperidine and trifluoromethyl substituents, endows it with distinct physicochemical properties that make it an attractive candidate for drug discovery and development.

The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility, metabolic stability, and binding affinity to biological targets. In contrast, the trifluoromethyl group is widely employed to modulate lipophilicity, metabolic clearance, and pharmacokinetic profiles of drug candidates. The combination of these two structural elements in 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride creates a scaffold that is well-suited for the design of novel therapeutic agents.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Researchers have leveraged its reactive sites to develop efficient synthetic routes to complex heterocyclic systems. For instance, the hydrochloride salt form of this compound has been utilized in multi-step cascades that afford high yields and enantioselectivity, making it a valuable asset in industrial-scale pharmaceutical production.

In the realm of drug discovery, 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride has been explored as a precursor for kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The pyrimidine core is particularly relevant in this context, as it mimics natural substrates and ATP analogs, thereby facilitating tight binding to enzyme active sites. Furthermore, the presence of the trifluoromethyl group can enhance binding affinity by improving hydrophobic interactions with the target protein.

The compound's potential extends beyond kinase inhibition. Emerging research suggests its applicability in developing antiviral and antibacterial agents. The structural features of 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride allow for modifications that can target viral proteases or bacterial enzymes essential for pathogenicity. This adaptability underscores its significance as a building block in medicinal chemistry.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemists. One notable approach involves a palladium-catalyzed cross-coupling reaction between halogenated pyrimidines and organometallic reagents derived from piperidine derivatives. This method not only provides access to the desired product but also demonstrates the compatibility of transition metal catalysis with functionalized heterocycles.

The hydrochloride salt form enhances the stability and handling properties of 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride, making it more amenable to further derivatization and scale-up processes. This has been particularly beneficial in academic laboratories where reproducibility and purity are paramount for experimental consistency.

In conclusion, 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine Hydrochloride (CAS No. 1361111-69-4) represents a cornerstone in contemporary pharmaceutical research. Its unique structural attributes and synthetic accessibility position it as an indispensable tool for chemists striving to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is poised to grow even further.

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